Sub-Nanomolar PDE4B1 Inhibition: >2,800-Fold Improvement Over Rolipram
tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate inhibits full-length human recombinant PDE4B1 with an IC₅₀ of 0.316 nM, as determined by scintillation proximity assay using [³H]-cAMP substrate [1]. In contrast, the reference PDE4 inhibitor rolipram exhibits an IC₅₀ of 901 nM against the same enzyme isoform under comparable assay conditions [2]. This represents a greater than 2,800-fold improvement in potency.
| Evidence Dimension | PDE4B1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.316 nM |
| Comparator Or Baseline | Rolipram: 901 nM |
| Quantified Difference | >2,800-fold lower IC₅₀ |
| Conditions | Full-length human recombinant PDE4B1; [³H]-cAMP substrate; scintillation proximity assay |
Why This Matters
This potency difference directly impacts the compound's utility in low-concentration cellular assays, where rolipram would require significantly higher doses, increasing the risk of off-target effects and confounding biological readouts.
- [1] BindingDB. (2025). BDBM50148240 CHEMBL3763271. Affinity Data: IC50 = 0.316 nM (Inhibition of full length human recombinant PDE4B1). View Source
- [2] Park, S. J., et al. (2010). Table 1: PDE isoform inhibition. PMC2989597. View Source
